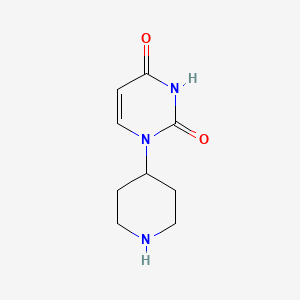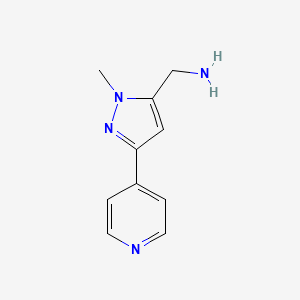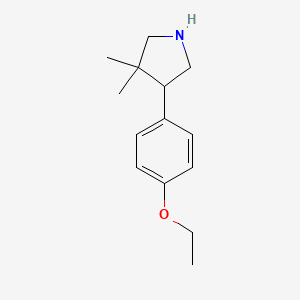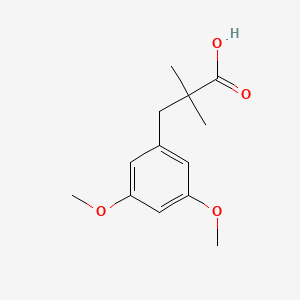![molecular formula C11H12ClNO3 B1470442 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid CAS No. 1780472-83-4](/img/structure/B1470442.png)
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid” is a derivative of a class of compounds known as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions. The specific synthesis process for “this compound” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of this compound includes a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . The exact molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The specific chemical reactions for “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary based on their specific structure . The specific physical and chemical properties of “this compound” are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Kinase Inhibitor Development
The benzoxazepine core, structurally related to the compound , has been utilized in the development of kinase inhibitors. Naganathan et al. (2015) reported the scalable synthesis of a compound with a tetrahydrobenzo[f][1,4]oxazepine core, highlighting its relevance in creating potent inhibitors targeting mTOR, a critical kinase in cellular growth and metabolism pathways. This application underscores the potential of benzoxazepine derivatives in therapeutic agent development, particularly in oncology and other diseases where kinase signaling plays a pivotal role (Naganathan et al., 2015).
Synthesis of Chiral Compounds
The catalytic enantioselective synthesis of compounds using cyclic dibenzo[b,f][1,4]oxazepines, as demonstrated by Munck et al. (2017), highlights the utility of benzoxazepine derivatives in the synthesis of chiral molecules. This research opens avenues for producing compounds with specific optical activities, crucial in the development of enantiomerically pure pharmaceuticals. The ability to generate chiral molecules from benzoxazepine derivatives indicates their versatility and importance in medicinal chemistry (Munck et al., 2017).
Novel Polycyclic Systems
Research by Ukhin et al. (2011) explored the synthesis of new polycyclic systems incorporating the 1,4-benzodiazepine and isoindolinone fragments, demonstrating the structural adaptability of benzoxazepine derivatives in forming complex molecular architectures. This work suggests the potential for designing new compounds with unique chemical and biological properties, relevant in the discovery and development of novel therapeutic agents (Ukhin et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anticonvulsant and hypnotic effects , suggesting potential targets within the central nervous system.
Mode of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may interact with targets such as ion channels or neurotransmitter receptors to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal excitability and neurotransmission.
Pharmacokinetics
A related compound, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-one, has been shown to exhibit significant anticonvulsant activity with a median effective dose (ed50) of 190 mg/kg , suggesting good bioavailability.
Result of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may modulate neuronal activity and potentially suppress excessive neuronal discharges associated with conditions like epilepsy.
Biochemische Analyse
Biochemical Properties
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels. These interactions are crucial for its anticonvulsant activity, as the compound modulates the inhibitory neurotransmitter GABA and stabilizes neuronal membranes by inhibiting sodium influx .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic transmission. This modulation leads to altered gene expression and cellular metabolism, resulting in reduced neuronal excitability and increased seizure threshold . Additionally, the compound has been shown to induce hypnotic effects by enhancing the duration of sleep in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing the inhibitory effects of GABA, and inhibits voltage-gated sodium channels, preventing excessive neuronal firing. These actions contribute to its anticonvulsant and hypnotic properties. The compound also influences gene expression by modulating transcription factors involved in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its anticonvulsant and hypnotic effects, although tolerance may develop with prolonged use . The compound’s stability and sustained activity make it a promising candidate for further pharmacological development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity and induces hypnosis without significant adverse effects. At high doses, it may cause toxicity, including sedation, motor impairment, and respiratory depression . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative and conjugative pathways. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may contribute to the compound’s pharmacological effects or be excreted from the body . Understanding the metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues, such as the brain . These interactions are critical for achieving therapeutic concentrations at the target sites.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with intracellular targets, such as GABA receptors and sodium channels, and for exerting its pharmacological effects .
Eigenschaften
IUPAC Name |
2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWJMTRBIMUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[(1-methyl-3-piperidinyl)oxy]acetate](/img/structure/B1470366.png)








![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)
